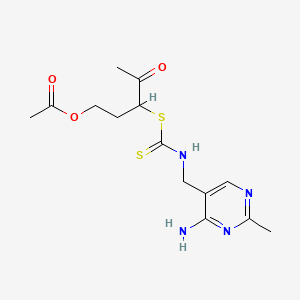![molecular formula C16H19N B3164512 ({[1,1'-Biphenyl]-4-yl}methyl)(propyl)amine CAS No. 893574-35-1](/img/structure/B3164512.png)
({[1,1'-Biphenyl]-4-yl}methyl)(propyl)amine
Descripción general
Descripción
({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a propylamine substituent, making it a versatile molecule in organic synthesis and various applications in scientific research.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine is used as a building block for synthesizing more complex molecules. Its biphenyl core provides a stable framework for various functionalizations .
Biology and Medicine
Its structural features allow it to interact with biological targets, making it a candidate for drug discovery .
Industry
In the industrial sector, ({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine can be used in the production of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Wurtz-Fittig reaction, Ullmann coupling, or Suzuki-Miyaura coupling.
Introduction of Propylamine Group: The propylamine group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of ({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: ({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl amines.
Mecanismo De Acción
The mechanism of action of ({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core can engage in π-π interactions, while the amine group can form hydrogen bonds with target molecules . These interactions can modulate the activity of biological pathways, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethylamine: A simpler amine with a shorter alkyl chain.
Isopropylamine: An amine with a branched alkyl chain.
Biphenyl: The parent compound without the amine substituent.
Uniqueness
({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine is unique due to its combination of a biphenyl core and a propylamine group. This structure provides a balance of stability and reactivity, making it versatile for various applications in research and industry .
Propiedades
IUPAC Name |
N-[(4-phenylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-2-12-17-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBWUSRYYLCNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164470.png)
![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164478.png)
amine](/img/structure/B3164485.png)
amine](/img/structure/B3164506.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164516.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164523.png)

![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164533.png)
![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3164539.png)
![({[1,1'-biphenyl]-4-yl}methyl)(butan-2-yl)amine](/img/structure/B3164543.png)
![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164547.png)
